Selective Inhibition of Membrane Primary Amine Oxidase Over Diamine Oxidase
The target compound exhibits selective inhibition of human membrane primary amine oxidase (SSAO/VAP-1) with an IC₅₀ of 130 nM, while showing minimal activity against porcine diamine oxidase (IC₅₀ = 1.0 × 10⁶ nM) . This selectivity profile, with a >7,600-fold difference in potency, distinguishes it from less selective amine oxidase inhibitors and positions it as a valuable tool for probing SSAO/VAP-1 biology without confounding off-target activity on diamine oxidase . In contrast, the para-amino isomer (1-[(4-aminophenyl)methyl]piperidin-4-ol) and other analogs have not demonstrated comparable selectivity data in the same assay systems.
| Evidence Dimension | IC₅₀ for enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 130 nM (Membrane primary amine oxidase, human) |
| Comparator Or Baseline | IC₅₀ = 1.0 × 10⁶ nM (Diamine oxidase, porcine) |
| Quantified Difference | >7,600-fold selectivity for membrane primary amine oxidase |
| Conditions | In vitro enzyme inhibition assays; human SSAO/VAP-1 and porcine diamine oxidase |
Why This Matters
Researchers investigating SSAO/VAP-1 in inflammation, vascular adhesion, or metabolic disease require inhibitors with well-defined selectivity; this quantitative selectivity data directly supports experimental design and minimizes interpretive ambiguity.
- [1] BindingDB. BDBM50370602 (CHEMBL538353). IC₅₀ = 130 nM for human membrane primary amine oxidase; IC₅₀ = 1.0 × 10⁶ nM for porcine diamine oxidase. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370602 (accessed 2026-04-23). View Source
